molecular formula C15H9NO7 B14521647 1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- CAS No. 62390-96-9

1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl-

Cat. No.: B14521647
CAS No.: 62390-96-9
M. Wt: 315.23 g/mol
InChI Key: KYNQTDZGCHVBGS-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- is a complex organic compound with a heterocyclic core It is known for its unique structure that includes a dioxane ring and a nitro-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring, which is then further functionalized with the nitro-furanyl and phenyl groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

    1,4-Dioxane-2,5-dione, 3,6-dimethyl-:

Uniqueness

1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl- is unique due to the presence of both the nitro-furanyl and phenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

62390-96-9

Molecular Formula

C15H9NO7

Molecular Weight

315.23 g/mol

IUPAC Name

5-[(5-nitrofuran-2-yl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C15H9NO7/c17-13-11(8-10-6-7-12(21-10)16(19)20)14(18)23-15(22-13)9-4-2-1-3-5-9/h1-8,15H

InChI Key

KYNQTDZGCHVBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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